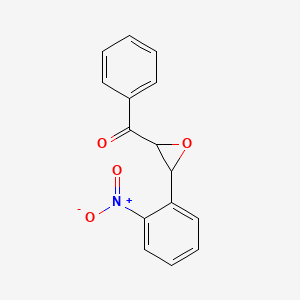

2,3-Epoxy-3-(o-nitrophenyl)propiophenone

説明

Structure

3D Structure

特性

IUPAC Name |

[3-(2-nitrophenyl)oxiran-2-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4/c17-13(10-6-2-1-3-7-10)15-14(20-15)11-8-4-5-9-12(11)16(18)19/h1-9,14-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDCQFLIOWAXNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2C(O2)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70992004 | |

| Record name | [3-(2-Nitrophenyl)oxiran-2-yl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70992004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7152-68-3 | |

| Record name | Propiophenone, 2,3-epoxy-3-(o-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007152683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Epoxy-3-(o-nitrophenyl)propiophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Epoxy-3-(o-nitrophenyl)propiophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [3-(2-Nitrophenyl)oxiran-2-yl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70992004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 2,3 Epoxy 3 O Nitrophenyl Propiophenone

Epoxide Ring-Opening Reactions

The reactivity of the epoxide ring is the central feature of the molecule's chemistry. The ring-opening can be initiated either by protonation of the epoxide oxygen under acidic conditions, which enhances the electrophilicity of the ring carbons, or by direct nucleophilic attack under basic or neutral conditions. libretexts.orgmasterorganicchemistry.com

Acid-Catalyzed Ring Opening

In the presence of an acid, the epoxide oxygen is protonated, forming a more reactive intermediate. masterorganicchemistry.com This protonation weakens the carbon-oxygen bonds and facilitates nucleophilic attack. The mechanism of this process is considered a hybrid between an SN1 and SN2 pathway, where a partial positive charge develops on the ring carbons. libretexts.orgmasterorganicchemistry.com

The reaction of 2,3-Epoxy-3-(o-nitrophenyl)propiophenone with hydrogen chloride in an ethereal solution leads to a complex transformation. Instead of a simple halohydrin, the product is 6-chloro-1,3-dihydroxy-2-phenylquinolin-4(1H)-one. rsc.org This outcome indicates that the initial ring-opening by the chloride ion is followed by an intramolecular cyclization and rearrangement. The reaction likely proceeds through the formation of a chlorohydrin intermediate, which then undergoes a cyclization involving the ortho-nitro group, ultimately leading to the quinolinone structure. Interestingly, when this reaction is conducted in the presence of quinol, the corresponding unchlorinated 1,3-dihydroxy-2-phenylquinolin-4(1H)-one is formed. rsc.org

Under acidic conditions, the nucleophilic attack generally occurs at the carbon atom that can best stabilize the developing positive charge. masterorganicchemistry.comstackexchange.comkhanacademy.org In the case of this compound, the two carbons of the epoxide ring are C2 (attached to the benzoyl group) and C3 (attached to the o-nitrophenyl group). The C3 carbon, being benzylic, is better able to stabilize a partial positive charge. Therefore, nucleophilic attack is expected to preferentially occur at the C3 position. stackexchange.com The reaction proceeds with anti-stereoselectivity, meaning the nucleophile attacks from the side opposite to the protonated epoxide oxygen, resulting in a trans configuration of the nucleophile and the hydroxyl group in the product. libretexts.org

| Condition | Reagent | Predicted Major Regioisomer | Stereochemical Outcome |

| Acidic | Weak Nucleophile (e.g., H₂O, ROH) | Attack at the more substituted carbon (C3) | trans-diol or trans-hydroxy ether |

| Acidic | Hydrogen Halide (e.g., HCl) | Attack at the more substituted carbon (C3) | trans-halohydrin (initial product) |

Base-Catalyzed and Nucleophilic Ring Opening

Under basic or neutral conditions, the ring-opening of the epoxide occurs via a direct SN2 mechanism. chemistrysteps.commasterorganicchemistry.com A strong nucleophile directly attacks one of the electrophilic carbons of the epoxide ring, causing the ring to open and form an alkoxide, which is subsequently protonated in a workup step. chemistrysteps.com

A variety of strong nucleophiles can effectively open the epoxide ring of this compound. These reactions are typically carried out under basic or neutral conditions and are driven by the release of the epoxide's ring strain. chemistrysteps.com

Hydroxides (OH⁻) : Reaction with aqueous base leads to the formation of a 1,2-diol. libretexts.org

Grignard Reagents (RMgX) : These organometallic reagents are potent nucleophiles that attack the epoxide to form a new carbon-carbon bond, yielding a β-hydroxy ketone after protonation. libretexts.orgmasterorganicchemistry.com

Thiols (RSH) : In the presence of a base, thiols are converted to thiolate anions (RS⁻), which are excellent nucleophiles for opening the epoxide ring to produce β-hydroxy thioethers. chemistrysteps.com

Cyanides (CN⁻) : The cyanide ion can also act as a nucleophile, attacking the epoxide to yield a β-hydroxy nitrile after workup. chemistrysteps.commasterorganicchemistry.com

| Condition | Nucleophile | Predicted Major Regioisomer | Stereochemical Outcome |

| Basic | Strong Nucleophile (e.g., RO⁻, RS⁻, CN⁻, RMgX) | Attack at the less sterically hindered carbon (C2) | Inversion of configuration at C2; trans product |

Intramolecular Ring Opening Reactions

The inherent strain of the oxirane ring in this compound, coupled with the proximity of the reactive o-nitrophenyl group, facilitates unique intramolecular cyclization reactions. Epoxides are known for their high reactivity toward nucleophiles, which drives ring-opening transformations. ontosight.ainih.gov In this specific molecule, the reaction pathway can be directed inward, leading to complex heterocyclic structures.

A notable example is the reaction of 2,3-epoxy-3-(2-nitrophenyl)propiophenone with ethereal hydrogen chloride. This process does not result in a simple chlorohydrin, but instead yields a more complex heterocyclic product, 6-chloro-1,3-dihydroxy-2-phenylquinolin-4(1H)-one. This transformation involves a sophisticated cascade where the epoxide ring opens, and the resulting intermediate interacts with the ortho-nitro group, which is subsequently transformed, leading to the formation of the quinolinone ring system. The incorporation of chlorine into the final product indicates the participation of the chloride ion from HCl in the reaction cascade. Interestingly, when this reaction is conducted in the presence of quinol, a known radical scavenger, the corresponding unchlorinated 1,3-dihydroxy-2-phenylquinolin-4(1H)-one is formed. This suggests a mechanism that may involve radical intermediates or that quinol can act as an alternative reactant under the given conditions.

Such intramolecular tandem cyclizations can proceed through different mechanistic pathways, such as a "tail-to-head" cyclization initiated by a nucleophilic group attacking the epoxide, or a "head-to-tail" cyclization involving an epoxide-to-epoxonium ring-opening cascade. researchgate.net The specific pathway is often dictated by reaction conditions and the substrate's stereochemistry.

Influence of Substituents on Epoxide Reactivity

The reactivity of the epoxide ring in this compound is significantly modulated by the electronic properties of its substituents: the phenyl group and, more critically, the o-nitrophenyl group. The nature of these substituents dictates the electrophilicity of the epoxide carbons, influencing the rate and regioselectivity of ring-opening reactions.

The o-nitrophenyl group exerts a strong electron-withdrawing effect due to the nitro group (-NO₂). vedantu.combyjus.comlearncbse.in This effect has two major consequences:

Increased Electrophilicity : The electron-withdrawing nature of the nitro group enhances the partial positive charge on the adjacent benzylic carbon of the epoxide ring, making it more susceptible to nucleophilic attack.

Participation in Reactions : As seen in the intramolecular cyclization, the nitro group is not a passive substituent but can actively participate in the reaction, leading to complex rearrangements.

The influence of substituents can be understood by comparing the o-nitrophenyl group with other types of substituents. For instance, a compound like 2,3-epoxy-3-(p-methoxyphenyl)propiophenone features an electron-donating methoxy (B1213986) group. ontosight.ai This group would decrease the electrophilicity of the adjacent epoxide carbon, potentially slowing down nucleophilic attack at that position compared to the unsubstituted or nitro-substituted analogues.

| Substituent Group on Phenyl Ring | Electronic Effect | Influence on Adjacent Epoxide Carbon | Expected Reactivity towards Nucleophiles |

|---|---|---|---|

| o-Nitrophenyl | Strongly Electron-Withdrawing | Increased Electrophilicity | Enhanced |

| Phenyl (unsubstituted) | Neutral/Weakly Withdrawing | Baseline Electrophilicity | Moderate |

| p-Methoxyphenyl | Strongly Electron-Donating | Decreased Electrophilicity | Reduced |

Reactions Involving the Nitrophenyl Moiety

Beyond influencing the epoxide ring, the o-nitrophenyl moiety has its own distinct and significant reactivity, particularly in the realms of photochemistry and reduction.

Photochemistry of o-Nitrophenyl Systems (e.g., Photo-cleavage, Intramolecular Redox Processes)

Ortho-nitrophenyl compounds are well-known for their photochemical activity. Upon absorption of UV light, the nitro group can undergo excitation, leading to a variety of chemical transformations. The photochemistry often involves an intramolecular redox process where the excited nitro group abstracts a hydrogen atom from a proximate position, typically the ortho-substituent, to form a transient aci-nitro intermediate.

Studies on model compounds like o-nitrophenol have shown that photo-excitation leads to ultrafast nuclear motions and non-radiative relaxation, which can involve intramolecular proton transfer. rsc.org For this compound, the benzylic proton on the epoxide ring is ortho to the nitro group. This arrangement is analogous to that in o-nitrobenzyl compounds, which are famously used as photolabile protecting groups. Irradiation could potentially trigger the abstraction of this benzylic proton by the excited nitro group, initiating a rearrangement that could lead to the cleavage of the C-O bond of the epoxide or other complex structural changes. This photo-induced intramolecular process represents a potential pathway for controlled molecular transformations initiated by light.

Potential for Reduction of the Nitro Group

The nitro group of the o-nitrophenyl moiety is readily susceptible to chemical reduction, a foundational transformation in organic synthesis. A wide array of reagents and catalytic systems can achieve this, leading to several possible products depending on the conditions employed. wikipedia.org The primary product of complete reduction is the corresponding amine (o-aminophenyl derivative), which dramatically alters the molecule's electronic properties and reactivity. masterorganicchemistry.com

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation : Using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas. wikipedia.orgmasterorganicchemistry.com

Metal/Acid Systems : Employing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like HCl. masterorganicchemistry.com

Transfer Hydrogenation : Using a hydrogen donor like formic acid or triethylsilane with a catalyst. organic-chemistry.org

However, a significant challenge in the reduction of the nitro group in this compound is the potential for simultaneous reaction of the epoxide ring. Strong reducing agents or harsh conditions, particularly catalytic hydrogenation, can lead to the reductive opening of the epoxide ring. mdpi.com This presents a problem of chemoselectivity. Achieving the selective reduction of the nitro group while preserving the epoxide ring requires mild and specific conditions. Recent advances have provided metal-free reduction methods, such as using tetrahydroxydiboron, which may offer the required selectivity. organic-chemistry.org

The reduction can also be controlled to yield intermediate oxidation states, such as hydroxylamines or azo compounds, by carefully selecting the reducing agent. wikipedia.orgnih.gov

| Product | Reagent/System | General Conditions | Reference |

|---|---|---|---|

| Aniline (Amine) | H₂, Pd/C (or Pt, Ni) | Catalytic Hydrogenation | masterorganicchemistry.com |

| Fe, Sn, or Zn with HCl | Acidic metal reduction | masterorganicchemistry.com | |

| Tetrahydroxydiboron | Metal-free reduction in water | organic-chemistry.org | |

| Hydroxylamine | Zn dust with NH₄Cl | Aqueous, controlled conditions | wikipedia.org |

| Azo Compound | LiAlH₄ or other metal hydrides | Anhydrous solvent | wikipedia.orgmasterorganicchemistry.com |

Spectroscopic and Advanced Characterization of 2,3 Epoxy 3 O Nitrophenyl Propiophenone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR studies offer critical insights into the connectivity and chemical environment of the constituent atoms of 2,3-Epoxy-3-(o-nitrophenyl)propiophenone.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

Proton NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, while coupling constants (J) reveal information about adjacent protons.

For the related compound, trans-1,3-Diphenyl-2,3-epoxy-1-propanone, the protons of the epoxide ring appear as doublets at approximately δ 4.30 ppm and δ 4.08 ppm. A key diagnostic feature for the trans configuration of the epoxide ring is the small vicinal coupling constant (³J) between these two protons, typically in the range of 1.2–1.6 Hz. This small value is a direct consequence of the dihedral angle between the C-H bonds being approximately 90°. The aromatic protons of the phenyl rings typically resonate as a multiplet in the region of δ 7.39-8.01 ppm.

Table 1: Representative ¹H NMR Data for a Chalcone (B49325) Epoxide Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2-CH | 4.30 | d | 1.6 |

| 3-CH | 4.08 | d | 1.6 |

| Phenyl-H | 7.39-8.01 | m | - |

| Data for trans-1,3-Diphenyl-2,3-epoxy-1-propanone |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Characterization

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum.

For a constitutional isomer, 2,3-Epoxy-1-phenyl-3-(3-nitrophenyl)-1-propanone, the carbonyl carbon (C=O) signal appears at approximately δ 192.5 ppm. The epoxide carbons (C-2 and C-3) resonate at around δ 58.3 ppm and δ 61.1 ppm, respectively. The aromatic carbons of the phenyl rings produce a series of signals in the range of δ 121.2-149.2 ppm. It is expected that the carbon atoms of the o-nitrophenyl group in the target molecule will show distinct chemical shifts due to the electronic effects of the nitro group.

Table 2: ¹³C NMR Chemical Shifts for a Nitrophenyl Chalcone Epoxide Isomer

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 192.5 |

| C-2 | 58.3 |

| C-3 | 61.1 |

| Aromatic C | 121.2-149.2 |

| Data for 2,3-Epoxy-1-phenyl-3-(3-nitrophenyl)-1-propanone |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of an epoxide is characterized by several key absorption bands. The asymmetric C-O-C stretch of the epoxy ring typically appears in the 950–810 cm⁻¹ region, while the symmetric stretch is found between 880–750 cm⁻¹. Another characteristic band is the symmetric ring "breathing" vibration, which occurs in the 1280–1230 cm⁻¹ range.

For this compound, the IR spectrum is expected to prominently feature:

A strong absorption band for the carbonyl (C=O) stretching of the propiophenone (B1677668) moiety, typically around 1685-1665 cm⁻¹.

Characteristic bands for the asymmetric and symmetric stretching of the nitro group (NO₂) at approximately 1530-1500 cm⁻¹ and 1370-1345 cm⁻¹, respectively.

The aforementioned epoxide ring vibrations.

C-H stretching vibrations for the aromatic rings (around 3100-3000 cm⁻¹) and the epoxide ring.

C=C stretching vibrations of the aromatic rings in the 1600-1450 cm⁻¹ region.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Carbonyl (C=O) | 1685-1665 |

| Nitro (NO₂) asymmetric stretch | 1530-1500 |

| Nitro (NO₂) symmetric stretch | 1370-1345 |

| Epoxide (C-O-C) symmetric breathing | 1280-1230 |

| Epoxide (C-O-C) asymmetric stretch | 950-810 |

| Epoxide (C-O-C) symmetric stretch | 880-750 |

| Aromatic C-H stretch | 3100-3000 |

| Aromatic C=C stretch | 1600-1450 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The molecular formula of this compound is C₁₅H₁₁NO₄, which corresponds to a molecular weight of 269.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 269.

The fragmentation of chalcone epoxides often involves cleavage of the epoxide ring and the bonds adjacent to the carbonyl group. Common fragmentation pathways for related chalcone derivatives can provide clues to the expected fragmentation of the target molecule. For instance, the mass spectrum of the isomeric 3-(3-nitrophenyl)oxiran-2-ylmethanone shows a molecular ion peak at m/z 269 (20% relative intensity), with the base peak at m/z 105, corresponding to the benzoyl cation (PhCO⁺). Another significant fragment is observed at m/z 77, which is characteristic of the phenyl cation (Ph⁺).

Table 4: Potential Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment |

| 269 | [M]⁺ (Molecular Ion) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Complementary Spectroscopic Techniques for Advanced Structural Insights

While NMR, IR, and MS are the primary tools for structural elucidation, other spectroscopic techniques can provide complementary information. For instance, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively establish the connectivity between protons and carbons, respectively. For chiral molecules like this compound, techniques like circular dichroism (CD) spectroscopy could be employed to study its stereochemistry. Furthermore, X-ray crystallography, when suitable crystals can be obtained, provides the most definitive three-dimensional structural information.

Computational and Theoretical Studies of 2,3 Epoxy 3 O Nitrophenyl Propiophenone

Quantum Chemical Descriptors and Their Correlation with Reactivity

It is concluded that the computational and theoretical characterization of 2,3-Epoxy-3-(o-nitrophenyl)propiophenone represents a gap in the current scientific literature. Future research in this area would be necessary to provide the data required for a comprehensive article on this topic.

Synthetic Applications of 2,3 Epoxy 3 O Nitrophenyl Propiophenone As a Building Block

Intermediate in the Synthesis of Complex Organic Molecules

The strained three-membered ether ring of the epoxide group is susceptible to ring-opening reactions by various nucleophiles, making chalcone (B49325) epoxides useful synthetic intermediates. rsc.org This reactivity is central to its role in constructing intricate molecular frameworks.

A significant application of 2,3-Epoxy-3-(o-nitrophenyl)propiophenone is in the synthesis of heterocyclic structures, particularly quinoline (B57606) derivatives. Quinolines are a critical class of compounds in medicinal chemistry and materials science. researchgate.netimpactfactor.org Research has demonstrated a direct conversion of the epoxide into a complex quinoline system.

Specifically, the reaction of this compound with ethereal hydrogen chloride leads to an intramolecular cyclization and rearrangement, yielding 6-chloro-1,3-dihydroxy-2-phenylquinolin-4(1H)-one. rsc.org This transformation highlights the role of the ortho-nitro group, which participates in the cyclization process following the acid-catalyzed opening of the epoxide ring. If the reaction is conducted in the presence of quinol, the corresponding unchlorinated product, 1,3-dihydroxy-2-phenylquinolin-4(1H)-one, is formed instead. rsc.org

Table 1: Synthesis of Quinoline Derivatives from this compound

| Reagent | Product | Reference |

| Ethereal Hydrogen Chloride | 6-chloro-1,3-dihydroxy-2-phenylquinolin-4(1H)-one | rsc.org |

| Ethereal Hydrogen Chloride with Quinol | 1,3-dihydroxy-2-phenylquinolin-4(1H)-one | rsc.org |

The inherent reactivity of the epoxide ring allows for its use in creating polyfunctionalized organic scaffolds. The ring-opening of the epoxide can introduce two new functional groups in a stereocontrolled manner. For example, acid-catalyzed hydrolysis of chalcone epoxides in methanol (B129727) can produce 2-hydroxy-3-methoxy-3-phenylpropiophenone racemates. rsc.org This reaction transforms the compact epoxide into a linear scaffold containing hydroxyl and methoxy (B1213986) groups, increasing its functional complexity. The reaction described in the synthesis of quinolines is another prime example, where the epoxide is transformed into a dihydroxy-substituted heterocyclic scaffold. rsc.org

Precursor for Pharmacologically Relevant Structures

The structural motifs accessible from this compound are prevalent in many biologically active compounds, positioning it as a key precursor for structures of pharmacological interest. ontosight.ai

The synthesis of functionalized quinolines from this epoxide is a direct pathway to advanced pharmaceutical intermediates. rsc.org Quinoline and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimalarial, and antibacterial properties. researchgate.netnih.gov By serving as a starting point for these heterocyclic systems, this compound is an important intermediate in medicinal chemistry. ontosight.ai

The structure of this compound offers multiple sites for modification to generate a library of potential bioactive analogues. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used to form other heterocyclic rings. The phenyl rings can be further functionalized to modulate the molecule's electronic and steric properties. Such modifications are a common strategy in drug discovery. For instance, other chalcone epoxide derivatives, such as 1,3-Bis(3,4,5-trimethoxyphenyl)-2,3-epoxypropanone, have been investigated and shown to possess anticancer activity, demonstrating that the chalcone epoxide scaffold is a promising template for developing bioactive compounds. researchgate.net

Role in Chiral Synthesis (if applicable, based on epoxidation stereoselectivity)

The application of this compound in chiral synthesis is highly dependent on the ability to control the stereochemistry of the epoxide ring during its formation from the parent chalcone (2-nitrochalcone). Modern synthetic methods offer pathways to achieve stereoselective epoxidation.

Organocatalysis, for example, has been employed for the asymmetric epoxidation of chalcones. wmich.edu Catalysts such as the amino acid proline can facilitate the formation of epoxides from chalcones with a degree of stereoselectivity. wmich.edu Furthermore, enzymatic methods using fungal peroxygenases have shown high regio- and stereoselectivity in the epoxidation of other organic molecules, suggesting a potential route for the chiral synthesis of epoxide metabolites. nih.gov

If this compound can be prepared as a single enantiomer through such stereoselective epoxidation methods, it becomes a valuable chiral building block. The subsequent ring-opening reactions would proceed with defined stereochemistry, allowing for the asymmetric synthesis of complex molecules, including chiral quinoline derivatives and other pharmacologically relevant structures. This would enable the synthesis of enantiomerically pure final products, which is often crucial for therapeutic efficacy and safety. mdpi.com

Future Research Directions and Unexplored Potential

Development of Novel Asymmetric Synthesis Routes

The synthesis of enantiomerically pure epoxides is a cornerstone of modern organic synthesis, as the epoxide serves as a chiral building block for a multitude of transformations. mdpi.com The precursor to 2,3-Epoxy-3-(o-nitrophenyl)propiophenone is 2-nitrochalcone (B191979), an α,β-unsaturated ketone, which is an ideal substrate for various asymmetric epoxidation methods. Future research should focus on developing efficient, stereoselective routes to access single enantiomers of the title compound.

Promising approaches include:

Organocatalytic Epoxidation: The use of small organic molecules as catalysts has emerged as a powerful, metal-free strategy. Chiral phase-transfer catalysts, often derived from cinchona alkaloids or quaternary ammonium (B1175870) salts, have been successfully employed in the epoxidation of other chalcones, affording products with high enantiomeric excess. rsc.orgnih.gov Similarly, primary amino alcohols and peptide-based catalysts (as used in the Julià-Colonna epoxidation) are effective for electron-deficient olefins and represent a viable route. lookchem.comresearchgate.net

Chiral Metal Complex Catalysis: Well-established methods such as the Jacobsen-Katsuki epoxidation, which utilizes a manganese-salen complex, could be adapted for this substrate. youtube.com Furthermore, modern non-heme iron catalysts, which can be tuned electronically, have shown exceptional performance in the asymmetric epoxidation of enones with hydrogen peroxide, offering a potentially green and efficient alternative. organic-chemistry.org

A comparative study of these methods would be invaluable for identifying the optimal conditions for large-scale, enantioselective synthesis.

| Methodology | Catalyst Type | Potential Advantages | Key Considerations |

|---|---|---|---|

| Organocatalytic Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts (e.g., from Cinchona Alkaloids) | Metal-free, operationally simple, high enantioselectivity reported for chalcones. usp.br | Catalyst loading, choice of base, and oxidant are critical for efficiency. |

| Julià-Colonna Epoxidation | Poly-amino acids (e.g., poly-L-leucine) | Effective for α,β-unsaturated ketones, catalyst can be immobilized and reused. researchgate.net | Requires a triphasic system; reaction times can be long. |

| Jacobsen-Katsuki Epoxidation | Chiral Manganese-Salen Complexes | Highly effective for cis-disubstituted and conjugated alkenes. youtube.com | Substrate sensitivity; requires a stoichiometric oxidant like NaOCl. |

| Shi Epoxidation | Fructose-derived Chiral Ketone | Metal-free, uses Oxone as a green oxidant, broad substrate scope. wikipedia.org | Requires careful pH control to achieve optimal results. |

| Iron-Catalyzed Epoxidation | Non-heme Iron Complexes | Uses environmentally benign H₂O₂, catalyst properties are highly tunable. organic-chemistry.org | Requires carboxylic acid additives to promote efficient O-O bond cleavage. |

Exploration of Unconventional Ring-Opening Reactions

The reactivity of epoxides is typically dominated by nucleophilic ring-opening under basic or acidic conditions. libretexts.orgkhanacademy.org However, modern synthetic methods offer unconventional pathways to leverage the epoxide's reactivity, leading to novel molecular scaffolds that are otherwise difficult to access.

Future explorations could include:

Transition Metal-Catalyzed Cross-Electrophile Coupling: Dual catalytic systems, such as those employing nickel and cobalt or nickel and titanium, have enabled the regioselective cross-coupling of epoxides with aryl halides. chemrxiv.orgacs.orgacs.org Applying this methodology to this compound could facilitate the formation of a C-C bond at either the C2 or C3 position, providing access to complex β- or α-aryl alcohols, respectively.

Intramolecular Cascade Reactions: The ortho-nitro group is strategically positioned to act as an internal reaction partner. Following chemical or electrochemical reduction of the nitro group to a nitroso or amino moiety, a subsequent intramolecular nucleophilic attack on the epoxide ring could be triggered. This would provide a direct route to functionalized heterocyclic systems, such as benzisoxazolines or dihydroquinoxalines. The propensity of ortho-nitrochalcones to undergo cascade cyclizations upon activation supports the feasibility of this approach. rsc.org

| Reaction Type | Proposed Reagents/Catalysts | Potential Product Class | Synthetic Value |

|---|---|---|---|

| Ni/Co-Catalyzed Cross-Coupling | (bpy)NiCl₂, Vitamin B₁₂, Aryl Halide, Zn reductant | β-Aryl-α-hydroxy ketones | Forms a C-C bond at the less hindered epoxide carbon. acs.org |

| Ni/Ti-Catalyzed Enantioconvergent Coupling | (bpy)NiCl₂, Chiral Titanocene, Aryl Halide, Mn reductant | Enantioenriched β-arylcycloalkanols (from cyclic epoxides) | Potential for asymmetric C-C bond formation with aryl halides. nih.gov |

| Reductive Intramolecular Cyclization | Zn/NH₄Cl or Electrochemical Reduction | Dihydroquinoxaline or Benzisoxazoline derivatives | Rapid construction of nitrogen-containing heterocycles. |

| Radical-Mediated Ring Opening | Photoredox catalyst, radical precursor | Functionalized alcohols with radical-trapped moieties | Access to products from non-nucleophilic bond formation. |

Advanced Mechanistic Elucidation through Kinetic Isotope Effects and in situ Spectroscopy

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For this compound, advanced analytical techniques could provide unprecedented insight into its reactivity.

Kinetic Isotope Effects (KIEs): KIE studies are a powerful tool for probing the transition state of a reaction. For the ring-opening of this epoxide, measuring secondary KIEs could distinguish between SN1 and SN2 mechanistic pathways. For instance, substituting the hydrogen at the C2 position with deuterium (B1214612) (C2-D) and studying a nucleophilic attack at C3 would reveal changes in hybridization at the C2 carbon in the rate-determining step. An inverse KIE (kH/kD < 1) would suggest a transition from sp² to sp³ character, while a normal KIE (kH/kD > 1) would indicate the opposite. This data provides a level of detail that is inaccessible through simple product analysis. acs.org

In situ Spectroscopy: Real-time monitoring of reactions provides direct information on kinetics and the presence of transient intermediates. mt.com Techniques like in situ Fourier-Transform Infrared (FTIR) spectroscopy could be used to follow the epoxidation of 2-nitrochalcone by monitoring the disappearance of the alkene C=C stretch and the appearance of the characteristic epoxide C-O stretching vibrations (typically around 800-900 cm⁻¹). rsc.org For ring-opening reactions, this method allows for precise kinetic profiling by tracking the consumption of the epoxide and the formation of the product, which is essential for rational reaction optimization. frontiersin.orgnih.gov

| Technique | Proposed Experiment | Information Gained |

|---|---|---|

| Kinetic Isotope Effect (KIE) | Measure reaction rates of C2-H vs. C2-D isotopologues in acid-catalyzed ring-opening. | Elucidation of transition state structure; distinguish between SN1-like and SN2-like character. |

| In situ FTIR Spectroscopy | Monitor the epoxidation of 2-nitrochalcone in real-time. | Reaction kinetics, detection of intermediates, optimization of reaction time and temperature. nih.gov |

| In situ NMR Spectroscopy | Observe the ring-opening reaction with a chosen nucleophile over time. | Structural confirmation of transient species, quantification of reactants and products for kinetic modeling. |

Rational Design of Derivatives with Tuned Reactivity for Specific Synthetic Transformations

The reactivity of this compound can be precisely controlled through systematic structural modifications. The rational design of derivatives would expand its utility for a wide range of specific synthetic challenges.

Key design strategies include:

Electronic Tuning: The introduction of electron-donating or electron-withdrawing groups on either the benzoyl-phenyl or the o-nitrophenyl ring would modulate the electronic properties of the epoxide. For example, an electron-withdrawing group on the o-nitrophenyl ring would further enhance the electrophilicity of the adjacent C3 carbon, potentially increasing its reactivity and selectivity towards nucleophilic attack. Studies on related epoxyquinones have shown that such electronic modifications significantly alter the rates of ring-opening reactions. researchgate.net

Steric Modification: Introducing bulky substituents near one of the epoxide carbons could be used to sterically direct an incoming nucleophile to the other carbon, thereby achieving high regioselectivity in SN2-type reactions.

Functional Group Interconversion: Replacing the o-nitro group with other functionalities capable of participating in intramolecular reactions (e.g., azide, alkyne, or protected amine) could pave the way for novel tandem or cascade reactions, leading to the synthesis of diverse and complex heterocyclic frameworks from a common precursor.

| Structural Modification | Hypothesized Effect on Reactivity | Potential Synthetic Application |

|---|---|---|

| Add Electron-Withdrawing Group (e.g., -CF₃) to the o-nitrophenyl ring | Increases electrophilicity of C3, favoring attack at that position. Stabilizes negative charge in the transition state. | Enhanced rate and regioselectivity in nucleophilic ring-opening at C3. |

| Add Electron-Donating Group (e.g., -OCH₃) to the benzoyl-phenyl ring | May stabilize a partial positive charge at C2 in an SN1-like mechanism. | Shifting regioselectivity towards C2 attack under acidic/Lewis acidic conditions. |

| Replace o-nitro with o-azido group | Enables intramolecular cyclization upon reduction or thermal activation (Staudinger reaction or nitrene insertion). | Synthesis of novel nitrogen-containing polycyclic compounds. |

| Introduce bulky tert-butyl group on the benzoyl-phenyl ring | Sterically hinders the C2 position. | Exclusively directs nucleophilic attack to the C3 position in SN2 reactions. |

Q & A

Basic Research Questions

Q. What synthetic strategies optimize regioselectivity for the ortho-nitro group in 2,3-Epoxy-3-(o-nitrophenyl)propiophenone?

- Methodological Answer : Nitration of propiophenone derivatives typically favors para-substitution due to electronic effects. To achieve ortho selectivity, employ steric-directing groups or meta-nitration followed by isomerization. For example, use controlled nitration conditions (e.g., mixed acid at 0–5°C) with a propiophenone precursor, followed by epoxidation via peracid-mediated oxidation (e.g., mCPBA) . Confirm regiochemistry using NOESY NMR to detect spatial proximity between the nitro group and adjacent protons.

Q. Which spectroscopic techniques reliably confirm the epoxide ring and nitro group positioning?

- Methodological Answer :

- 1H NMR : Identify epoxy protons as doublets of doublets (δ 3.5–4.5 ppm) and nitro-adjacent aromatic protons as deshielded signals (δ 8.0–8.5 ppm).

- 13C NMR : Epoxide carbons appear at δ 50–60 ppm; carbonyl (C=O) from propiophenone at δ 190–210 ppm.

- IR : Epoxide C-O stretch at ~1250 cm⁻¹; nitro (NO₂) asymmetric/symmetric stretches at 1520 and 1350 cm⁻¹.

- X-ray crystallography : Resolve ambiguities in substituent positioning, as demonstrated for structurally similar nitropropiophenones .

Q. How should researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Heat samples to 40–60°C and monitor degradation via HPLC (C18 column, UV detection at 254 nm).

- Photostability : Expose to UV light (λ = 365 nm) and track changes using TLC (silica gel, ethyl acetate/hexane eluent).

- Hydrolytic stability : Test in buffered solutions (pH 3–9) at 25°C; quench reactions and analyze by LC-MS .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., para vs. ortho nitro substitution) be resolved?

- Methodological Answer :

- DFT calculations : Simulate NMR chemical shifts using Gaussian or ORCA software. Compare computed spectra (B3LYP/6-311+G(d,p)) with experimental data to identify discrepancies .

- Isotopic labeling : Synthesize a deuterated analog at the nitro-adjacent position to simplify NMR splitting patterns.

- Reactivity profiling : Perform nucleophilic epoxide ring-opening reactions; ortho-nitro groups may sterically hinder certain pathways, unlike para-substituted analogs .

Q. What computational approaches predict the epoxide ring’s reactivity in nucleophilic additions?

- Methodological Answer :

- Transition-state modeling : Use QM/MM methods (e.g., CP2K) to simulate ring-opening mechanisms with amines or thiols.

- Electrostatic potential maps : Generate via Multiwfn software to identify electron-deficient regions of the epoxide, correlating with nucleophilic attack sites .

- Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated epoxides to infer mechanistic details .

Q. How does the ortho-nitro group influence the electronic environment of the propiophenone moiety?

- Methodological Answer :

- Hammett analysis : Measure substituent effects on reaction rates (e.g., epoxide ring-opening) to calculate σₚ values. Compare with meta/para-nitro analogs.

- Cyclic voltammetry : Assess redox behavior (e.g., reduction potential of the nitro group) using a glassy carbon electrode in acetonitrile.

- UV-Vis spectroscopy : Monitor charge-transfer transitions between the nitro and carbonyl groups; ortho substitution may induce bathochromic shifts due to conjugation constraints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。